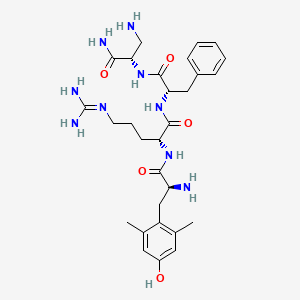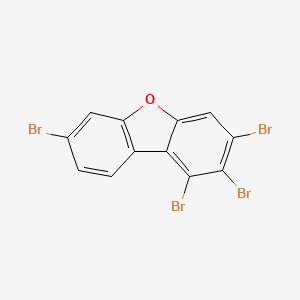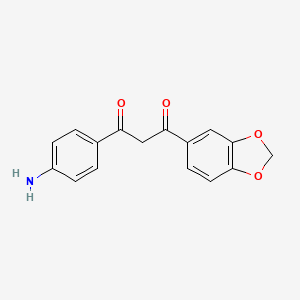
Dmt-d-Arg-Phe-A2pr-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dmt-d-Arg-Phe-A2pr-NH2 is a synthetic tetrapeptide that has garnered significant attention in biomedical research due to its potential therapeutic effects. This compound is known for its high affinity and selectivity towards specific receptors, making it a valuable candidate for various scientific and medical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dmt-d-Arg-Phe-A2pr-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence of amino acids.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is crucial for purifying the final product, ensuring its high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
Dmt-d-Arg-Phe-A2pr-NH2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and function, often involving reagents like hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide, typically using reducing agents like dithiothreitol (DTT).
Substitution: Substitution reactions can introduce different functional groups into the peptide, altering its properties and interactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds.
Applications De Recherche Scientifique
Dmt-d-Arg-Phe-A2pr-NH2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic effects, particularly in pain management and neuroprotection.
Industry: Utilized in the development of new pharmaceuticals and biotechnological products.
Mécanisme D'action
The mechanism of action of Dmt-d-Arg-Phe-A2pr-NH2 involves its binding to specific receptors, such as μ-opioid receptors. This binding triggers a cascade of intracellular events, leading to the modulation of pain signals and other physiological responses. The compound’s high affinity and selectivity for these receptors make it a potent analgesic and neuroprotective agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Dmt-d-Arg-Phe-Lys-NH2: Another synthetic tetrapeptide with similar receptor affinity and selectivity.
H-Tyr-d-Arg-Phe-Gly-NH2: A synthetic derivative of dermorphine with potent analgesic effects.
Uniqueness
Dmt-d-Arg-Phe-A2pr-NH2 stands out due to its unique combination of amino acids and its specific receptor interactions. Its high selectivity and potency make it a valuable compound for both research and therapeutic applications.
Propriétés
Numéro CAS |
651317-21-4 |
|---|---|
Formule moléculaire |
C29H43N9O5 |
Poids moléculaire |
597.7 g/mol |
Nom IUPAC |
(2R)-2-[[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-5-(diaminomethylideneamino)-N-[(2S)-1-[[(2S)-1,3-diamino-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide |
InChI |
InChI=1S/C29H43N9O5/c1-16-11-19(39)12-17(2)20(16)14-21(31)26(41)36-22(9-6-10-35-29(33)34)27(42)37-23(13-18-7-4-3-5-8-18)28(43)38-24(15-30)25(32)40/h3-5,7-8,11-12,21-24,39H,6,9-10,13-15,30-31H2,1-2H3,(H2,32,40)(H,36,41)(H,37,42)(H,38,43)(H4,33,34,35)/t21-,22+,23-,24-/m0/s1 |
Clé InChI |
SQXZKWOLWYWAEV-KIHHCIJBSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1C[C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CN)C(=O)N)N)C)O |
SMILES canonique |
CC1=CC(=CC(=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CN)C(=O)N)N)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[6-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl]methanol](/img/structure/B15168176.png)


![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B15168190.png)


![N-([1,1'-Biphenyl]-4-yl)-5-chloro-2-hydroxybenzamide](/img/structure/B15168199.png)


![Silane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro-](/img/structure/B15168220.png)
![N~1~,N~3~-Bis[(1S)-2-hydroxy-1-phenylethyl]benzene-1,3-dicarboxamide](/img/structure/B15168225.png)
